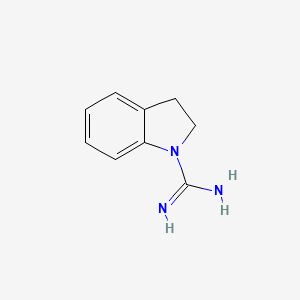

2,3-dihydro-1H-indole-1-carboximidamide

Description

Contextual Significance of the Dihydroindole Scaffold in Chemical Biology Research

The indole (B1671886) nucleus and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery. mdpi.com These structures are present in a vast number of natural products and synthetic compounds that exhibit a wide range of pharmacological activities. mdpi.com The reduced form, the 2,3-dihydroindole (or indoline) scaffold, is particularly significant.

2,3-dihydroindoles are considered promising agents for the synthesis of new compounds, notably for those with neuroprotective and antioxidant properties. mdpi.com The structural versatility of the dihydroindole ring system allows it to serve as a core for molecules designed to interact with various biological targets. This adaptability has cemented its status as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse receptors.

Historical Perspective of Carboximidamide Functionality in Privileged Structures Research

The carboximidamide group, a type of amidine, is a crucial functional group in medicinal chemistry. nih.govwikipedia.org Amidines are recognized as a significant scaffold in a multitude of therapeutic agents, demonstrating a broad spectrum of antimicrobial activities, including antibacterial, antiviral, and antifungal effects. nih.gov

The great interest in amidine-containing drugs stems from their ability to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and DNA. nih.gov This is due to the basicity of the amidine group, which is typically protonated at physiological pH, forming a stabilized amidinium cation. wikipedia.org

A closely related and well-studied functional group is the guanidine (B92328) moiety, which is present in the amino acid arginine. researchgate.netnih.gov The guanidinium (B1211019) group is a key pharmacophore that plays a vital role in molecular recognition, binding to anionic substrates like carboxylate and phosphate (B84403) groups in enzymes and receptors. researchgate.netnih.gov The carboximidamide moiety is considered essential for the antiproliferative activity in certain hybrid molecules designed as multi-targeted enzyme inhibitors. nih.gov This capacity for potent and specific interactions underscores the role of the carboximidamide functionality as a component of privileged structures in drug design.

Scope and Research Imperatives for 2,3-dihydro-1H-indole-1-carboximidamide

Despite the established importance of its constituent parts, specific academic research on this compound itself is limited. The compound's structure, which marries a privileged dihydroindole scaffold with a potent carboximidamide binding group, presents a compelling case for further investigation.

The primary research imperative is to build upon the preliminary data that suggests it acts as a factor receptor inhibitor. This involves:

Synthesis and Derivatization: Developing robust synthetic routes to this compound and creating a library of analogues by modifying the dihydroindole ring.

Biological Screening: Conducting comprehensive in vitro and in vivo screening of these compounds to validate their antiangiogenic potential and explore other potential therapeutic applications, such as antimicrobial or anticancer activities, which are characteristic of its core scaffolds.

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to optimize potency and selectivity for specific biological targets.

By systematically exploring this compound and its derivatives, researchers can leverage the favorable properties of the dihydroindole and carboximidamide motifs to potentially develop novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindole-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWTALYKCUJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,3 Dihydro 1h Indole 1 Carboximidamide

Established Synthetic Pathways for the 2,3-dihydro-1H-indole Core

The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), is the foundational scaffold of the target molecule. Its synthesis can be achieved through several established methodologies, primarily involving the reduction of the corresponding indole (B1671886) or 2-oxindole precursors.

One of the most direct methods is the reduction of an indole ring. nih.gov This typically requires the presence of acceptor groups on the indole ring to facilitate the reduction. nih.gov Another prevalent strategy involves the multi-step conversion from isatin (B1672199) or 2-oxindole derivatives. For instance, new 2,3-dihydroindole derivatives can be synthesized from polyfunctional 2-oxindoles using various boron hydrides for the reduction of functional groups. nih.gov The key step often involves the Knoevenagel condensation of isatins with compounds like cyanoacetic acid, followed by reduction and decarboxylation to yield (2-oxoindolin-3-yl)acetonitriles, which can be further reduced to the dihydroindole core. nih.govmdpi.com

Palladium-catalyzed reactions have also emerged as a powerful tool for constructing the indoline skeleton. These methods often proceed via intramolecular C-H amination or amidation, where a suitably functionalized aniline (B41778) derivative undergoes cyclization to form the five-membered heterocyclic ring. nih.gov For example, a palladium catalyst can facilitate the C(sp³)–H amidation of an N-alkyl-2-alkenylaniline derivative to furnish the indoline product. nih.gov

| Method | Starting Material | Key Reagents/Catalysts | Description |

| Indole Reduction | Substituted Indole | Reducing agents (e.g., NaBH4, H2/Pd) | Direct reduction of the C2-C3 double bond of the indole ring, often requiring activating groups. nih.gov |

| Oxindole (B195798) Reduction | 2-Oxindole derivatives | Boron hydrides (e.g., BH3, NaBH4/I2) | Reduction of the amide carbonyl and other functional groups of an oxindole precursor to form the indoline ring. nih.gov |

| Pd-catalyzed C-H Amination | N-substituted anilines | Palladium catalyst, oxidant | Intramolecular cyclization where a C-H bond is functionalized to form the N-C bond, closing the indoline ring. nih.gov |

Approaches for Carboximidamide Functionalization and Introduction

Once the 2,3-dihydro-1H-indole core is synthesized, the next critical step is the introduction of the carboximidamide group at the N1 position. As 2,3-dihydro-1H-indole is a secondary amine, it can react with appropriate reagents to form the desired N-substituted guanidine (B92328) moiety.

Reaction with Cyanamide (B42294) and Related Reagents

The most direct and common method for this transformation is the reaction of the indoline nitrogen with cyanamide (H₂NCN) or a derivative thereof. This reaction, known as guanylation, involves the nucleophilic attack of the secondary amine of the indoline ring onto the carbon atom of cyanamide. The reaction is typically promoted by an acid catalyst.

Alternatively, more reactive but often more hazardous reagents can be used. These include derivatives where the cyano group is activated, such as N-acylated cyanamides or reagents that can generate an electrophilic "CN+" equivalent. nih.gov For instance, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are used in electrophilic cyanation reactions, although their primary application is often for C-H cyanation. nih.govresearchgate.net The reaction of secondary amines with in situ generated cyanogen (B1215507) chloride (CNCl) is another possibility, though it requires careful handling due to toxicity. researchgate.net For the synthesis of 2,3-dihydro-1H-indole-1-carboximidamide, the direct addition of the indoline to cyanamide under appropriate conditions represents a straightforward and widely applicable approach.

Advanced Synthetic Techniques for Analog Development

To explore the chemical space around this compound, chemists employ advanced synthetic techniques to modify the core structure. These strategies allow for the creation of analogs with different ring sizes or specific stereochemistry, which can be crucial for structure-activity relationship studies.

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer pathways to novel heterocyclic scaffolds from readily available dihydroindole precursors. wikipedia.org

Ring Expansion: These methods are used to convert the five-membered pyrrolidine (B122466) ring of the indoline core into a six-membered ring, leading to tetrahydroquinoline-based analogs.

Photochemical Expansion: N-substituted indoles can undergo a one-carbon ring expansion to quinolinium salts using photolytically-generated chlorocarbenes from arylchlorodiazirines. nih.gov Subsequent reduction would yield the tetrahydroquinoline core.

Expansion of Oxindole Precursors: A regiodivergent ring expansion of 3-substituted oxindoles can produce two different regioisomers of quinolinones, which are valuable synthetic intermediates. nih.gov This transformation can be achieved by first converting the oxindole into a 3-iodomethyl derivative, which then rearranges upon treatment with a strong base like LiHMDS. nih.gov

Carbene Insertion: The reaction of indoles with reagents like trimethylsilyl(trichloromethyl)lithium (TMSCCl₃) can lead to a C2=C3–CCl insertion, expanding the indole ring to a quinoline. chemrxiv.org

| Strategy | Substrate Type | Key Reagents | Product Scaffold |

| Photochemical Carbene Insertion | N-Alkyl Indole | Arylchlorodiazirine, hv | Quinolinium Salt nih.gov |

| Base-Mediated Rearrangement | 3-(Halomethyl)oxindole | LiHMDS | Quinolinone nih.gov |

| C2-C3 Insertion | Indole | TMSCCl₃ / TMSCBr₃ | Halogenated Quinoline chemrxiv.org |

Ring Contraction: While less common for this specific scaffold, general methods for ring contraction could theoretically be applied to larger ring precursors to form the dihydroindole core. For example, the Favorskii rearrangement of an α-halo-tethydroquinolinone could potentially lead to a cyclopropanone (B1606653) intermediate that opens to form an indole-3-carboxylic acid derivative, a precursor for the target scaffold. wikipedia.org

Stereoselective Synthesis of Dihydroindole Derivatives

Many bioactive molecules are chiral, and their biological activity is often dependent on their specific stereoconfiguration. Consequently, the development of stereoselective methods to synthesize dihydroindole derivatives is of significant interest. These methods typically focus on controlling the stereochemistry at the C3 position of the indoline ring.

The synthesis of spirocyclic indolines is a prominent area where stereoselectivity has been extensively studied. These syntheses often involve cycloaddition reactions or dearomatization/spirocyclization cascades. rsc.org For example, highly functionalized spiropyrrolidine-oxindoles can be synthesized via 1,3-dipolar cycloaddition of azomethine ylides (generated from isatins and amino acids) with a suitable dipolarophile. nih.gov These spiro-oxindole products can then serve as chiral precursors to 3-substituted dihydroindoles.

Furthermore, enantioselective additions to isatins or their corresponding ketimines can establish a chiral center at the C3 position, which is then carried through to the final dihydroindole product. rsc.org Such strategies provide access to enantioenriched dihydroindoles that can subsequently be functionalized with the carboximidamide group to produce chiral analogs of the target compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound, particularly in the formation of the core indole or dihydroindole structure. benthamdirect.com

Key green approaches in indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, making it an environmentally friendly alternative to conventional heating. tandfonline.comtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a central tenet of green chemistry. benthamdirect.combeilstein-journals.org For example, N-heterocyclic iod(az)olium salts have been used as catalysts for the synthesis of bis(indolyl)methanes in water. beilstein-journals.org

Catalysis: The use of nanocatalysts, organocatalysts, and photocatalysts can improve efficiency, reduce waste, and avoid the use of toxic or heavy-metal reagents. beilstein-journals.orgresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using solid-state methods like ball milling minimizes solvent waste. beilstein-journals.orgresearchgate.net

| Green Chemistry Principle | Technique/Approach | Application in Indole/Dihydroindole Synthesis |

| Energy Efficiency | Microwave Irradiation | Rapid synthesis of indole derivatives with reduced energy consumption compared to conventional heating. tandfonline.com |

| Safer Solvents | Use of Water | Catalytic reactions for indole synthesis have been successfully performed in aqueous media. beilstein-journals.org |

| Catalysis | Nanocatalysis, Organocatalysis | Use of reusable and often less toxic catalysts to promote reactions like the Friedel-Crafts reaction for indole functionalization. beilstein-journals.orgresearchgate.net |

| Waste Prevention | Solvent-Free Reactions | Performing reactions neat or via techniques like ball milling to eliminate solvent waste. beilstein-journals.org |

Investigations into Kinase Inhibitory Activities

Derivatives of the this compound scaffold, particularly indole-2-carboxamides, have been the subject of extensive research to evaluate their potential as inhibitors of various protein kinases involved in cancer cell signaling pathways. These studies have revealed that this chemical structure can serve as a versatile backbone for the design of potent inhibitors targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The indole framework is a recognized pharmacophore in the development of EGFR inhibitors. rsc.org The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. acs.orgresearchgate.net Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of tumor growth, making it a prime target for anticancer therapies. rsc.orgresearchgate.net

A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their ability to inhibit EGFR. rsc.org In one study, several compounds demonstrated significant inhibitory activity against EGFR. For instance, compound 5j showed a potent inhibitory concentration (IC₅₀) of 85 nM. Other promising derivatives, 5c , 5g , and 5i , also exhibited strong inhibition with IC₅₀ values of 124 nM, 110 nM, and 88 nM, respectively, which are comparable to the reference drug erlotinib (IC₅₀ = 80 nM). nih.gov

Another study focused on indole-2-carboxamides as multi-target inhibitors. Compound Va , a 5-chloro-N-substituted-indole-2-carboxamide, demonstrated the highest inhibitory activity against EGFR in its series, with an IC₅₀ value of 71 nM, which was more potent than the reference erlotinib (IC₅₀ = 80 nM). nih.gov The structure-activity relationship (SAR) of these compounds indicated that the nature and position of substituents on the indole ring and the carboxamide nitrogen are critical for potent EGFR inhibition. nih.govresearchgate.net Specifically, 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant EGFR forms like EGFRT790M. nih.gov

| Compound | Structure/Modification | EGFR IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Va | 5-chloro-N-substituted-indole-2-carboxamide | 71 ± 6 | Erlotinib | 80 ± 5 |

| 5j | 5-substituted-3-ethylindole-2-carboxamide | 85 | Erlotinib | 80 |

| 5i | 5-substituted-3-ethylindole-2-carboxamide | 88 | Erlotinib | 80 |

| 5g | 5-substituted-3-ethylindole-2-carboxamide | 110 | Erlotinib | 80 |

| 5c | 5-substituted-3-ethylindole-2-carboxamide | 124 | Erlotinib | 80 |

BRAF is a serine/threonine protein kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. nih.gov The BRAFV600E mutation is a specific, constitutively activating mutation found in a high percentage of certain cancers, particularly malignant melanoma. nih.gov

Research has explored the potential of indole-2-carboxamides to dually inhibit both EGFR and BRAFV600E. The same series of compounds that showed EGFR inhibitory activity were also tested against BRAFV600E. nih.gov The most potent compounds from the antiproliferative assays, including Va , Ve , Vf , Vg , and Vh , were evaluated for their BRAFV600E inhibitory activity. researchgate.net These compounds displayed IC₅₀ values ranging from 77 nM to 107 nM against BRAFV600E. nih.gov For example, compound Va had an IC₅₀ of 77 nM against BRAFV600E, while the reference compound erlotinib had an IC₅₀ of 60 nM. nih.gov

These findings suggest that the indole-2-carboxamide scaffold can be optimized to effectively target the ATP-binding site of the BRAFV600E mutant kinase, offering a potential strategy for treating cancers driven by this mutation. nih.govresearchgate.net

| Compound | Structure/Modification | BRAFV600E IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Va | 5-chloro-N-substituted-indole-2-carboxamide | 77 | Erlotinib | 60 |

| Ve | 5-chloro-N-substituted-indole-2-carboxamide | 91 | Erlotinib | 60 |

| Vf | 5-chloro-N-substituted-indole-2-carboxamide | 101 | Erlotinib | 60 |

| Vg | 5-chloro-N-substituted-indole-2-carboxamide | 107 | Erlotinib | 60 |

| Vh | 5-chloro-N-substituted-indole-2-carboxamide | 95 | Erlotinib | 60 |

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Indole derivatives have been extensively investigated as VEGFR-2 inhibitors. nih.gov

In a study of indole-2-carboxamides as multi-target agents, several compounds showed potent VEGFR-2 inhibition. nih.gov Compounds Ve (R₁ = CH₂OH, R₂ = Cl) and Vg (R₁ = CH=CH-O-CH₃, R₂ = Cl) were the most effective, with IC₅₀ values of 1.10 nM and 1.60 nM, respectively. nih.gov The most potent compound against EGFR and BRAFV600E, Va , also demonstrated a promising VEGFR-2 inhibitory effect with an IC₅₀ of 2.15 nM. nih.gov Another synthesized 1H-indole derivative, compound 7 , exhibited a potent prohibitory effect against VEGFR-2, with an IC₅₀ value of 25 nM, which was lower than that of the reference drug sorafenib (35 nM). mdpi.com

These results highlight the potential of the indole-2-carboxamide scaffold to generate potent inhibitors of VEGFR-2, thereby targeting the tumor blood supply. nih.govnih.gov

| Compound | Structure/Modification | VEGFR-2 IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Ve | Indole-2-carboxamide derivative | 1.10 | Sorafenib | 0.17 |

| Vg | Indole-2-carboxamide derivative | 1.60 | Sorafenib | 0.17 |

| Va | Indole-2-carboxamide derivative | 2.15 ± 0.20 | Sorafenib | 0.17 |

| 7 | 1H-indole derivative | 25 | Sorafenib | 35 |

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular stress responses that can lead to apoptosis (programmed cell death). nih.gov ASK1 is considered a therapeutic target for various diseases, including inflammatory conditions. nih.govresearchgate.net

Structural optimization of hit compounds has led to the development of potent ASK1 inhibitors based on an indole-2-carboxamide scaffold. nih.gov In one study, a compound designated as 19 , which features a 1H-indole-2-carboxamide structure, was identified as a potent ASK1 inhibitor. researchgate.net This compound displayed strong anti-ASK1 kinase activity and was more effective at inhibiting ASK1 in a cell-based assay (AP1-HEK293 cells) than the previously known ASK1 inhibitor GS-4997. nih.gov Mechanistically, compound 19 was found to suppress the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway. nih.gov

Protease Inhibition Research

Hepsin is a type II transmembrane serine protease that is overexpressed in prostate cancer and is implicated in its progression and metastasis. nih.gov This makes hepsin an attractive target for the development of new cancer therapies. Low molecular weight inhibitors have been developed to target hepsin, and these are often classified based on their chemical scaffolds. nih.gov

One of the four major classes of hepsin inhibitors is based on the indolecarboxamidine scaffold. nih.gov While specific kinetic data such as the inhibition constant (Kᵢ) for this compound itself is not detailed in the reviewed literature, the classification of indolecarboxamidines as a key group of hepsin inhibitors points to the importance of this chemical motif for binding to the enzyme's active site. nih.govkorea.ac.kr Structure-activity relationship (SAR) studies of this class focus on optimizing the interactions within the hepsin active site to achieve high potency and selectivity. nih.gov

An exploration of the biological activities and molecular targets of this compound and its related derivatives has revealed significant findings in non-human in vitro and in vivo studies. Research has primarily focused on substituted analogs of the core indoline structure, investigating their potential as therapeutic agents across various domains, including anticoagulation, cancer, and infectious diseases.

Structure Activity Relationship Sar and Structural Biology Investigations

Systematic Modification of the Dihydroindole Scaffold and Carboximidamide Moiety

Systematic structural modifications of the indoline (B122111) core and its substituents are fundamental to optimizing potency, selectivity, and pharmacokinetic properties. Research on various indoline-based compounds has explored modifications at several key positions.

Dihydroindole Scaffold Modification:

N1-Position: The nitrogen at the 1-position is a common site for introducing diversity. In a series of N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamides developed as 5-HT6 antagonists, the N1-arylsulfonyl group was found to be a critical component for activity. Varying the substituents on this aryl ring significantly modulated the compound's potency. nih.gov

C3-Position: The C3 position has been a key focus for introducing side chains that influence receptor binding. For melatonin (B1676174) receptor ligands, creating a sp3-hybridized carbon at position 3 by reducing an oxindole (B195798) precursor to a 2,3-dihydroindole was a key strategic step. This modification locks the acetamide (B32628) side chain in a specific conformation, shifting it from the plane of the indole (B1671886) moiety, which can enhance affinity for MT1/MT2 receptors. nih.gov

Aromatic Ring (C4-C7): Substitution on the benzo portion of the dihydroindole ring allows for the fine-tuning of electronic and lipophilic properties. For instance, in dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, modifications on the aromatic ring of the indoline scaffold were explored to optimize inhibitory activity. nih.gov

Carboximidamide Moiety Modification: The carboximidamide group, a strong basic moiety, is a bioisostere for guanidine (B92328) and is crucial for forming key hydrogen bonding and electrostatic interactions with biological targets. While direct SAR studies on the N1-carboximidamide of dihydroindole are not widely reported, principles can be drawn from related guanidinyl-containing inhibitors. Modifications would typically involve:

N-Alkylation/N-Arylation: Substituting the terminal nitrogens of the carboximidamide group can alter basicity (pKa), lipophilicity, and steric profile, thereby influencing binding affinity and cell permeability.

Cyclization: Incorporating the carboximidamide into a cyclic system (e.g., 2-aminoimidazoline) can restrict conformational freedom, which may lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Impact of Substituent Effects on Biological Activity Profiles

In the development of dual 5-LOX/sEH inhibitors based on an indoline scaffold, a detailed SAR exploration was conducted. The findings highlighted the importance of specific substitutions for achieving potent dual inhibition.

Table 1: SAR of Indoline-based 5-LOX/sEH Inhibitors

| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

|---|---|---|---|---|

| 43 | -SO₂-cyclohexyl | H | 1.38 | >10 |

| 73 | -CO-NH-cyclohexyl | Cl | 0.41 | 0.43 |

| 55 | -SO₂-cyclohexyl | -CO-NH-cyclohexyl | 0.45 | 0.25 |

Data sourced from reference nih.gov.

This data reveals several key insights:

Replacing the N1-sulfonyl group (compound 43 ) with a N1-urea moiety (as in compound 73 ) improved dual-target activity. nih.gov

The introduction of a chlorine atom at the C5-position alongside the N1-urea group in compound 73 resulted in a potent dual inhibitor with balanced activity against both 5-LOX and sEH. nih.gov

Simultaneous substitution at both the N1 and C5 positions, as seen in compound 55 , also yielded a potent dual inhibitor, demonstrating that multi-positional optimization can be a successful strategy. nih.gov

These findings underscore that subtle changes to the indoline framework can significantly influence biological outcomes, guiding the rational design of new derivatives with desired activity profiles. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of a ligand and its ability to adopt a specific low-energy conformation—the "bioactive conformation"—are critical for effective binding to a biological target. For the 2,3-dihydro-1H-indole scaffold, the saturation of the five-membered ring introduces a degree of conformational flexibility compared to the planar indole ring.

Studies on melatonin analogs have shown that the transition from an indole to a 2,3-dihydroindole scaffold serves to lock the C3-acetamide side chain into a specific spatial orientation, forcing it out of the plane of the aromatic ring. nih.gov This conformational constraint is believed to be a key factor in modulating the affinity for melatonin receptors. nih.gov

For 2,3-dihydro-1H-indole-1-carboximidamide, the key conformational questions would revolve around:

Ring Pucker: The dihydro- portion of the indole ring can adopt various envelope or twist conformations. The preferred pucker will be influenced by substituents and the steric environment of the binding pocket.

Rotation around the N1-C Bond: The bond connecting the indole nitrogen (N1) to the carboximidamide carbon is a critical rotational axis. The dihedral angle of this bond determines the orientation of the carboximidamide group relative to the dihydroindole ring system. Computational studies on related aminoalkylindoles have highlighted the importance of s-trans and s-cis conformers in receptor recognition, a principle that would apply to the orientation of the N1-carboximidamide group. ebi.ac.uk The bioactive conformation likely involves an optimal angle that positions the hydrogen bond donors and acceptors of the carboximidamide group for precise interactions with target residues.

Ligand-Target Binding Interactions: Experimental and Computational Insights

Understanding how a ligand interacts with its target at an atomic level is crucial for rational drug design. This is achieved through a combination of experimental techniques, such as X-ray crystallography and spectroscopy, and computational modeling.

X-ray crystallography provides a static, high-resolution snapshot of a ligand bound within the active site of its protein target, revealing the precise geometry of interactions. nih.govspringernature.com While a crystal structure for this compound complexed with a target is not available, a powerful example of an indoline-containing intermediate bound to an enzyme comes from studies of tryptophan synthase.

Researchers have successfully determined the crystal structure of an indoline quinonoid intermediate covalently bound in the active site of tryptophan synthase. researchgate.net This structure revealed critical non-covalent interactions between the indoline moiety and the enzyme, including:

Hydrogen Bonding: Specific residues within the active site form hydrogen bonds with the indoline ring and its substituents.

Hydrophobic Interactions: The aromatic portion of the indoline scaffold is nestled within a pocket of hydrophobic amino acid residues, stabilizing the complex.

These crystallographic studies provide a template for how the 2,3-dihydro-1H-indole core can be recognized and positioned within an enzyme active site, highlighting the types of interactions that likely govern the binding of its derivatives. researchgate.net

While crystallography provides a static picture, spectroscopic techniques can offer insights into the dynamic process of ligand binding and the conformational changes that occur in both the ligand and the protein in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions. In the study of the tryptophan synthase intermediate, solid-state NMR was used in a complementary fashion with X-ray crystallography. researchgate.net The NMR chemical shifts, which are highly sensitive to the local chemical environment, helped to define the precise protonation and charge state of the indoline intermediate within the enzyme's active site, details that are often difficult to ascertain from crystallographic electron density maps alone. researchgate.net

Circular Dichroism (CD) and UV-Visible Absorption Spectroscopy: These techniques are used to monitor changes in the secondary and tertiary structure of a protein upon ligand binding. Studies on indolamine 2,3-dioxygenase have used CD and absorption spectroscopy to investigate the binding of various indole derivatives and other ligands. nih.gov These methods can reveal whether ligand binding induces conformational changes in the enzyme and can be used to determine binding affinities (Kd values). nih.gov Such approaches could be applied to study the interaction of this compound with its target, providing thermodynamic data and information on binding-induced structural rearrangements.

Computational Chemistry and Cheminformatics in 2,3 Dihydro 1h Indole 1 Carboximidamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 2,3-dihydro-1H-indole-1-carboximidamide and its derivatives. mdpi.comresearchgate.net These methods allow for the optimization of the molecule's 3D geometry and the calculation of various electronic properties that govern its interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.commdpi.com For this compound derivatives, docking simulations are crucial for understanding how they interact with their biological targets, such as enzymes or receptors. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein, whose structure is often obtained from crystallographic data. researchgate.net The simulation then explores various possible conformations and orientations of the ligand, calculating the binding affinity for each pose. nih.gov The results are typically expressed as a docking score or binding energy, with lower energy values indicating a more favorable binding interaction. mdpi.com

Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.netmdpi.com This allows researchers to visualize the binding mode and identify key amino acid residues involved in the interaction. mdpi.com Such insights are invaluable for the rational design of new derivatives with improved potency and selectivity. researchgate.net

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | Protein Kinase X | -9.8 | Arg118, Asp151 | Hydrogen Bond |

| Derivative B | Protein Kinase X | -8.5 | Phe177, Trp179 | Hydrophobic (π-stacking) |

| Derivative C | Enzyme Y | -10.2 | Glu119, Arg293 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net For derivatives of this compound, QSAR models can predict the activity of unsynthesized compounds, guiding the design of more potent molecules. nih.gov A reliable QSAR model is essential for predicting the activities of compounds that have not yet been included in the training set. nih.gov

QSAR models can be developed using 2D or 3D descriptors. 2D-QSAR models use descriptors derived from the 2D structure, such as topological and physicochemical properties. semanticscholar.org

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. researchgate.netunicamp.br These methods require the alignment of all molecules in the dataset. unicamp.br

CoMFA calculates the steric and electrostatic fields around the aligned molecules. The resulting model highlights regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance biological activity. researchgate.netunicamp.br

CoMSIA expands on CoMFA by including additional fields like hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. researchgate.netmdpi.com This provides a more comprehensive picture of the structural requirements for activity. mdpi.com

The results of CoMFA and CoMSIA are often visualized as 3D contour maps, which graphically represent the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.netunicamp.br

The reliability of a QSAR model is paramount. nih.gov Therefore, rigorous validation is required to ensure its predictive power. researchgate.net This involves both internal and external validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. Statistical metrics such as the predictive r² (r²_test) are calculated to evaluate performance. nih.govnih.gov

Furthermore, defining the Applicability Domain (AD) of the model is a critical step, as mandated by principles such as those from the Organisation for Economic Co-operation and Development (OECD). nih.govresearchgate.net The AD defines the chemical space within which the model can make reliable predictions. nih.govtum.de Predictions for compounds that fall outside this domain are considered less reliable.

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_test (Predictive r²) | Measures the predictive power of the model on an external test set. | > 0.6 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the this compound scaffold and its protein complexes. mdpi.comfrontiersin.org

By simulating the behavior of the ligand-receptor complex in a realistic environment (e.g., surrounded by water molecules), MD can:

Assess the stability of the binding pose predicted by docking. nih.gov

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding with higher accuracy.

Identify stable interactions and transient contacts that may be important for biological activity. mdpi.com

These simulations are computationally intensive but provide a deeper, mechanistic understanding of the binding process that is crucial for advanced drug design. frontiersin.org

Virtual Screening and Library Design for Novel Derivatives

The insights gained from the aforementioned computational methods culminate in their application to virtual screening and library design. mdpi.com Virtual screening involves using computational models, such as docking or QSAR, to rapidly screen large databases of compounds to identify those with a high probability of being active against a specific target. espublisher.com

Furthermore, the structural information from docking and the predictive power of QSAR models can guide the rational design of novel derivatives of this compound. nih.govresearchgate.netnih.gov Researchers can design a virtual library of new compounds by modifying the parent scaffold based on the structure-activity relationships identified. nih.gov These virtual compounds can then be evaluated in silico to prioritize the most promising candidates for chemical synthesis and subsequent biological testing, streamlining the path to discovering new and more effective therapeutic agents. mdpi.comnih.gov

Analytical and Characterization Methodologies for 2,3 Dihydro 1h Indole 1 Carboximidamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the detailed characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide comprehensive information about the atomic connectivity, molecular weight, functional groups, and electronic properties of these compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2,3-dihydro-1H-indole-1-carboximidamide and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.com

For the 2,3-dihydroindole (indoline) core, characteristic signals are observed. The protons on the saturated five-membered ring typically appear as triplets in the ¹H NMR spectrum. The protons at the C2 and C3 positions of the indoline (B122111) ring generally show distinct chemical shifts. The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, typically between 6.5 and 7.5 ppm, with coupling patterns dependent on the substitution. rsc.orgrsc.org

In ¹³C NMR spectra, the carbon atoms of the 2,3-dihydroindole skeleton can be clearly distinguished. The aliphatic carbons at C2 and C3 resonate in the upfield region, while the aromatic carbons appear in the range of approximately 110 to 150 ppm. mdpi.com The carbon of the carboximidamide group would be expected to appear further downfield.

Table 1: Representative NMR Data for Indole (B1671886) Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 2.5 - 4.5 | Aliphatic protons on the dihydroindole ring (e.g., -CH₂-CH₂-) |

| ¹H | 6.5 - 8.5 | Aromatic protons on the benzene ring |

| ¹H | > 8.0 | NH protons (can be broad and exchangeable) |

| ¹³C | 20 - 60 | Aliphatic carbons (C2, C3) of the dihydroindole ring |

| ¹³C | 110 - 150 | Aromatic carbons of the benzene ring |

| ¹³C | > 150 | Carboximidamide carbon (C=N) |

Note: The exact chemical shifts can vary based on the solvent used and the specific substitution pattern of the derivative. mdpi.comrsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.comnih.gov

In electrospray ionization (ESI), the compound typically forms a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com For this compound (C₉H₁₁N₃), the expected monoisotopic mass is 161.09529 Da. uni.lu HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. researchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by showing the loss of specific neutral fragments from the parent ion. nih.gov

Table 2: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.10257 |

| [M+Na]⁺ | 184.08451 |

| [M+K]⁺ | 200.05845 |

| [M]⁺ | 161.09474 |

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would include N-H stretching vibrations for the amine groups, C=N stretching for the imidamide group, C-N stretching, and aromatic C-H and C=C stretching from the benzene ring. nih.gov The N-H stretches typically appear as broad bands in the region of 3100-3500 cm⁻¹, while the C=N stretch is expected around 1600-1690 cm⁻¹. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore and its derivatives typically exhibit characteristic absorption maxima. The absorption spectrum is influenced by the aromatic system and the attached functional groups. researchgate.net Photooxidation studies of indole have shown absorption maxima around 540 nm and 610 nm for the resulting indirubin (B1684374) and indigo (B80030) dyes, respectively, demonstrating how changes to the indole structure affect its UV-Vis spectrum. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of indole derivatives. A common approach involves reverse-phase chromatography using a C18 stationary phase. scribd.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scribd.com

For compounds that lack a strong chromophore, detection can be challenging with standard UV detectors. In such cases, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be employed. scribd.com The development of a stability-indicating HPLC method allows for the quantification of the main compound and its potential isomers or degradation products. scribd.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net This technique is particularly useful for quantifying low concentrations of this compound and its metabolites in complex matrices like plasma or tissue samples. nih.gov

The UPLC system provides rapid separation with high resolution, while the mass spectrometer serves as a highly specific detector. nih.gov By using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored in what is known as Multiple Reaction Monitoring (MRM), which significantly enhances the selectivity and sensitivity of the analysis. nih.gov Sample preparation often involves protein precipitation with a solvent like acetonitrile, followed by analysis of the supernatant. nih.gov This method allows for the accurate quantification of analytes over a wide linear range. researchgate.net

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding its physical properties and biological interactions.

For derivatives of 2,3-dihydro-1H-indole, X-ray diffraction has been successfully employed to elucidate their solid-state structures. For example, the crystal structures of two derivatives, (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole and (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole, have been determined. researchgate.net The analysis revealed that the molecules adopt an s-cis conformation regarding the C=O bond relative to the C=C bond and an E configuration around the exocyclic double bond. researchgate.net Such studies provide detailed crystallographic data, including space group and unit cell parameters, which are fundamental to solid-state characterization. researchgate.net

In another example, the structure of a more complex heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was unambiguously confirmed using single-crystal X-ray diffraction, which supported the structural data obtained from other spectrophotometric methods. mdpi.com These examples, while not of this compound itself, demonstrate the power of X-ray diffraction in confirming the chemical architecture of related indole derivatives. researchgate.netmdpi.com

Bioanalytical Assays for In Vitro and Cell-Based Activity Measurements

A variety of bioanalytical assays are employed to measure the in vitro and cell-based activities of this compound and its analogs. These assays are vital for determining the biological effects of the compounds, such as their potential as therapeutic agents, by quantifying their impact on cell health, proliferation, and specific molecular targets.

Cell Viability and Proliferation Assays (e.g., MTT assay)

Cell viability and proliferation assays are fundamental in assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov The principle of the assay is based on the capacity of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. abcam.comaatbio.com This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of living cells. aatbio.comnih.gov The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically, typically around 570 nm. nih.govnih.gov

The antiproliferative activity of various indole derivatives has been evaluated using the MTT assay against several human cancer cell lines. nih.gov For instance, a series of indole-2-carboxamides were tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines. nih.gov The results are typically expressed as the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) value. nih.gov

| Compound | Substituents | GI50 (nM) |

|---|---|---|

| Va | R1 = H, R2 = Cl, X = NH | Data not specified in text |

| Ve | R1 = CH2OH, R2 = Cl, X = NH | 44 |

| Vf | R1 = Ph, R2 = Cl, X = NH | 48 |

| Vi | R1 = CH2CH3, R2 = Cl, X = O | 86 |

| Erlotinib (Reference) | - | 33 |

Enzyme Inhibition Assays (IC50, Ki Determination)

Enzyme inhibition assays are crucial for determining the potency and mechanism by which a compound interacts with a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency; it represents the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov While IC50 is widely used, its value can be dependent on experimental conditions. nih.gov

The inhibition constant (Ki) is a more absolute measure of an inhibitor's binding affinity. xenotech.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. xenotech.com

Derivatives based on the indole scaffold have been extensively studied as enzyme inhibitors. For example, indole-2-carboxamides have been evaluated for their inhibitory activity against various protein kinases implicated in cancer, such as EGFR, BRAFV600E, and VEGFR-2. nih.gov Similarly, isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases, with Ki values in the nanomolar range. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Va | EGFR | 71 ± 06 |

| Va | BRAFV600E | Data range 77-107 |

| Va | VEGFR-2 | 2.15 ± 0.20 |

| Vg | VEGFR-2 | 3.25 |

| Erlotinib (Reference) | EGFR | 80 ± 05 |

| Erlotinib (Reference) | BRAFV600E | 60 |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population. thermofisher.combio-rad-antibodies.com It is widely used to investigate how compounds affect fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). bio-rad-antibodies.combiocompare.com

Cell Cycle Analysis: To analyze the cell cycle, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). thermofisher.comnih.gov As cells progress through the cell cycle, their DNA content changes. Cells in the G1 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA. thermofisher.com Flow cytometry measures the fluorescence intensity of individual cells, generating a histogram that shows the distribution of the cell population across these phases. thermofisher.com Treatment with certain compounds can cause cell cycle arrest at specific checkpoints, a hallmark of many anticancer agents. For example, the effect of an indole-aryl-amide derivative on the cell cycle of HT29 colon cancer cells was analyzed using PI staining and flow cytometry. researchgate.net

Apoptosis Analysis: Flow cytometry is also a primary method for detecting and quantifying apoptosis. nih.gov One of the most common methods is the Annexin V assay. biocompare.comnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet. nih.gov Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome. biocompare.com By staining cells with fluorescently labeled Annexin V, early apoptotic cells can be identified. nih.gov This assay is often combined with a viability dye like PI, which can only enter cells with compromised membranes. biocompare.comnih.gov This dual staining allows for the differentiation of:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive. nih.gov

This multiparameter approach provides a detailed snapshot of cell health and the mechanism of cell death induced by a compound. biocompare.com

Future Research Directions and Translational Perspectives Academic Focus

Development of Next-Generation Dihydroindole-Carboximidamide Scaffolds

The future development of drug candidates based on the 2,3-dihydro-1H-indole-1-carboximidamide core will depend on the strategic design and synthesis of next-generation scaffolds with optimized properties. Academic research in this area can focus on several key strategies:

Systematic Structure-Activity Relationship (SAR) Studies: A primary objective is to build a comprehensive understanding of how structural modifications affect biological activity. This involves the synthesis of analog libraries with systematic variations at key positions. Synthetic strategies for producing diverse 2,3-dihydroindoles are established and can be adapted for this purpose. mdpi.comnih.govnih.gov Modifications would target:

The Dihydroindole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring to modulate electronic properties and metabolic stability.

The Carboximidamide Group: N-substitution on the carboximidamide moiety to alter hydrogen bonding capacity, lipophilicity, and basicity.

The Dihydropyrrole Ring: Alkylation or spirocyclization at the C2 and C3 positions to explore conformational constraints and introduce new three-dimensional shapes. nih.gov

Bioisosteric Replacement: To improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and reduce potential toxicity, the strategic replacement of functional groups with bioisosteres is a critical tool. drughunter.comcambridgemedchemconsulting.com For the dihydroindole-carboximidamide scaffold, key opportunities include:

Replacing the carboximidamide group with other moieties that can mimic its hydrogen-bonding and electronic profile, such as N-cyanoguanidines or various five-membered heterocycles. drugdesign.org This can enhance metabolic stability and oral bioavailability. drughunter.comhyphadiscovery.com

Substituting the indole (B1671886) core itself with bioisosteres like benzimidazole (B57391) or indazole to explore novel chemical space and potentially discover new target interactions. drugdesign.org

Stereochemistry Exploration: For derivatives with chiral centers, the synthesis and evaluation of individual enantiomers are essential. Often, biological activity resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.

The data gathered from these synthetic efforts will be crucial for building robust SAR models, guiding the design of more potent and selective compounds.

| Strategy | Objective | Examples of Modifications | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity | Substitution on aromatic ring; N-alkylation of carboximidamide | Enhanced potency and selectivity |

| Bioisosteric Replacement | Improve ADME properties and reduce toxicity | Replace carboximidamide with N-cyanoguanidine; replace indole with benzimidazole | Improved metabolic stability and bioavailability |

| Stereochemistry Control | Isolate the most active stereoisomer | Asymmetric synthesis to produce single enantiomers | Reduced off-target effects and improved therapeutic index |

Exploration of Novel Molecular Targets and Signaling Pathways

A significant opportunity in academic research is to identify the molecular targets and signaling pathways modulated by this compound derivatives. Given the wide range of activities observed for related indole structures, a broad and systematic screening approach is warranted.

High-Throughput and Phenotypic Screening: Initial efforts should involve screening a library of newly synthesized dihydroindole-carboximidamide analogs against diverse biological targets. The quality and diversity of these screening libraries are crucial for success. nih.govnih.gov Screening approaches could include:

Target-Focused Libraries: Compiling and testing compounds against specific families of drug targets known to be modulated by indole derivatives, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes involved in neurodegeneration. thermofisher.com For instance, indole-2-carboxamides have shown activity as TRPV1 ion channel agonists, while indol-3-yl-carboximidamides have been investigated as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 for Alzheimer's disease. nih.govnih.gov

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect (e.g., anti-proliferative, anti-inflammatory, neuroprotective) without a priori knowledge of the specific molecular target. This can uncover novel mechanisms of action.

Target Deconvolution: Once a hit is identified through phenotypic screening, subsequent studies are required to determine its specific molecular target. This "target deconvolution" or "target identification" is a major challenge but can be addressed using techniques such as affinity chromatography, proteomics, and genetic approaches.

Pathway Analysis: Following target identification, further research should elucidate the downstream signaling pathways affected by the compound. This involves a combination of molecular biology, biochemistry, and systems biology approaches to understand the compound's full mechanism of action and its impact on cellular function. For example, the 2,3-dihydroindole scaffold has been explored for its affinity to melatonin (B1676174) receptors, suggesting a potential role in neuroprotective pathways. nih.govnih.gov

| Target Class | Rationale Based on Related Scaffolds | Potential Therapeutic Area |

|---|---|---|

| Enzymes (e.g., AChE, BACE 1) | Activity of indol-3-yl-carboximidamide derivatives nih.gov | Neurodegenerative Diseases |

| Ion Channels (e.g., TRPV1) | Activity of indole-2-carboxamide derivatives nih.gov | Pain and Inflammation |

| GPCRs (e.g., Melatonin Receptors) | Activity of 2,3-dihydroindole derivatives nih.govnih.gov | Neurological and Circadian Rhythm Disorders |

| Kinases | Common target for heterocyclic compounds | Oncology, Inflammation |

| Carbonic Anhydrases | Activity of indole-sulfonamide derivatives nih.gov | Glaucoma, Epilepsy |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative opportunity to accelerate the discovery and optimization of novel dihydroindole-carboximidamide derivatives. nih.govmdpi.com These computational tools can be applied at multiple stages of the drug discovery pipeline. bohrium.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. researchgate.net By training these models on known bioactive molecules and the specific dihydroindole-carboximidamide scaffold, researchers can generate novel structures that are predicted to have high affinity for a specific target and favorable drug-like properties.

Predictive Modeling (Q SAR and ADMET): ML algorithms can be trained on the data generated from SAR studies (Section 7.1) to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce wasted effort. researchgate.net Similarly, AI can predict ADMET properties, helping to identify and eliminate compounds with likely pharmacokinetic or toxicity issues early in the process. nih.gov

Virtual High-Throughput Screening (vHTS): AI-driven platforms can screen vast virtual libraries containing millions or billions of compounds against a computationally modeled biological target. nih.gov This allows for the rapid and cost-effective identification of potential hits containing the dihydroindole-carboximidamide core for subsequent experimental validation.

Computer-Aided Synthesis Planning (CASP): A significant challenge in academic labs is designing efficient synthetic routes for novel compounds. AI tools are being developed that can predict chemical reactions and propose step-by-step synthetic pathways, which can help overcome synthetic bottlenecks and accelerate the "make" phase of the discovery cycle. nih.gov

Q & A

Q. What are the standard synthetic protocols for 2,3-dihydro-1H-indole-1-carboximidamide?

The compound is typically synthesized via multicomponent reactions involving indole derivatives and amidine precursors. For example, analogous indole carboximidamide derivatives are prepared by condensing formyl-indole intermediates with guanidine or thiourea derivatives under acidic reflux conditions (e.g., acetic acid, sodium acetate, 3–5 hours) . Methodological optimization includes controlling stoichiometry (1.0–1.1 equiv of reactants) and solvent selection (e.g., methanol/water mixtures or ionic liquids) to improve yields .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or SHELXT is the gold standard for structural confirmation. These tools refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and torsion angles. For example, SHELXL’s 2015 updates enable robust handling of disordered solvent molecules, critical for accurate indole-derivative analysis . Complementary techniques include NMR (to verify proton environments) and HRMS (to validate molecular mass) .

Q. What in vitro assays are used to screen the biological activity of this compound?

Initial screening often involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines or antimicrobial susceptibility testing. For antiviral studies, plaque reduction assays or reverse-transcriptase inhibition tests are common. Researchers should prioritize dose-response curves (IC₅₀/EC₅₀ calculations) and include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

Advanced Research Questions

Q. How can synthetic byproducts be minimized during the preparation of this compound?

Byproduct formation (e.g., dimerization or oxidation) is mitigated by:

- Temperature control : Lowering reaction temperatures (e.g., 60°C vs. reflux) reduces side reactions.

- Catalyst optimization : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) enhances regioselectivity .

- Purification strategies : Gradient HPLC or silica-gel chromatography with polar eluents (e.g., ethyl acetate/methanol) isolates the target compound .

Q. How do crystallographic data discrepancies arise, and how can they be resolved?

Discrepancies in X-ray data (e.g., anomalous bond lengths) may stem from crystal twinning, solvent disorder, or radiation damage. Solutions include:

- Data reprocessing : Reintegrating diffraction images with updated software (e.g., SHELXL 2015).

- Validation tools : Using checkCIF/PLATON to identify symmetry mismatches or missed hydrogen bonds .

- Complementary methods : Pairing crystallography with DFT calculations to model electronic environments .

Q. What mechanistic insights exist for this compound’s biological activity?

For indole carboximidamide derivatives, mechanisms often involve enzyme inhibition (e.g., indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy) or intercalation with DNA/RNA. Advanced studies use:

- Docking simulations : To predict binding affinities to target proteins (e.g., IDO1’s heme-binding pocket).

- Kinetic assays : Measuring enzyme inhibition constants (Kᵢ) under varied pH/temperature conditions .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be interpreted?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.

- Compound purity : Impurities >5% can skew bioactivity; validate via HPLC and elemental analysis .

- Statistical rigor : Ensure studies report mean ± SD with adequate replicates (n ≥ 3) and use ANOVA for cross-study comparisons .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| AcOH Reflux | 3-Formylindole, Thiourea | 120°C, 3 h | 65–70 | |

| Ionic Liquid Catalysis | Indole-3-carboxaldehyde | 100°C, 1–2 h | 80–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.